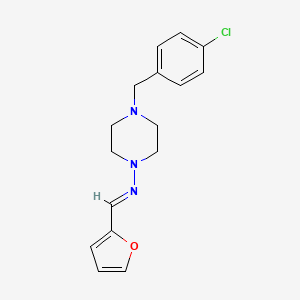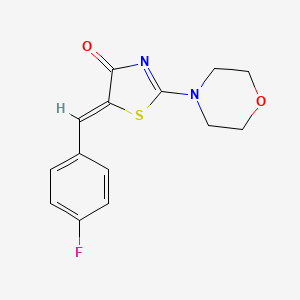![molecular formula C14H19N7S B5518525 N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for pyrazolo[1,5-a]pyrimidine derivatives involve multi-step reactions, often starting from simple precursors to achieve the complex final structure. Key steps include condensation, cyclization, and functionalization reactions. For example, derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) have been synthesized as potential inhibitors, highlighting the intricate synthetic routes required to obtain such compounds (Asghari et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray crystallography, revealing their crystalline forms and confirming the expected molecular framework. The structural analyses provide insights into the compound's configuration, essential for understanding its reactivity and interaction with biological targets. For example, the crystal structure analysis of related compounds offers detailed information about their molecular conformation (Lu Jiu-fu et al., 2015).
Aplicaciones Científicas De Investigación
Synthetic Applications and Heterocyclic Chemistry
- The compound has been utilized in the synthesis of enaminones, which serve as key intermediates for producing various heterocyclic compounds with potential antitumor and antimicrobial activities (Riyadh, 2011).
- Research has demonstrated its use in creating novel bis-cyclized products as potential inhibitors of 15-lipoxygenase, indicating a method for developing therapeutic agents targeting inflammatory processes (Asghari et al., 2016).
Biological and Pharmacological Activities
- Studies have synthesized new derivatives containing the 1,2,3-triazole moiety from reactions with appropriate heterocyclic amines, aiming at discovering compounds with antitrypanosomal activity (Abdelriheem et al., 2017).
- Investigations into the tuberculostatic activity of analogs highlight the compound's role in developing treatments against tuberculosis, showcasing its potential in medical research (Titova et al., 2019).
Antimicrobial and Antifungal Investigations
- The compound has been part of studies aimed at synthesizing new thienopyrimidine derivatives, some of which showed pronounced antimicrobial activity, suggesting its utility in designing new antimicrobial agents (Bhuiyan et al., 2006).
Anticancer and Anti-inflammatory Research
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the compound's relevance in developing therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7S/c1-4-20-11(3)18-19-14(20)22-8-7-15-13-9-10(2)17-12-5-6-16-21(12)13/h5-6,9,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDBFNCFUVMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCNC2=CC(=NC3=CC=NN32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)